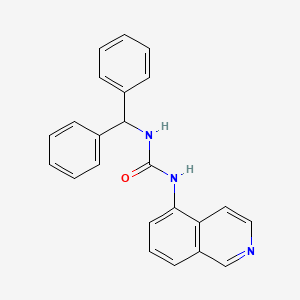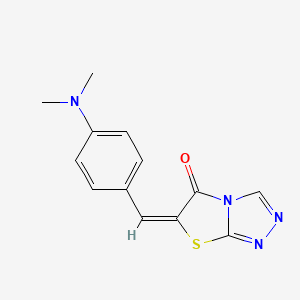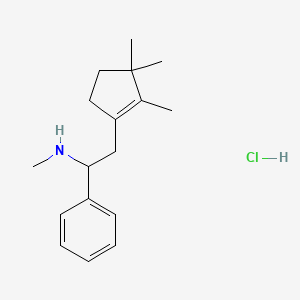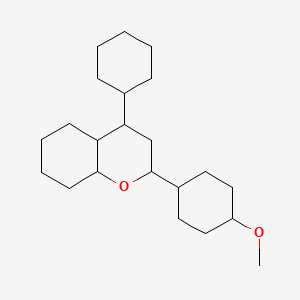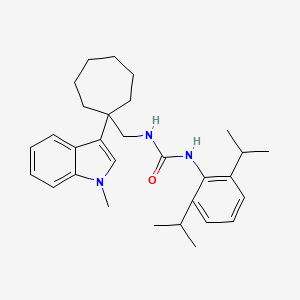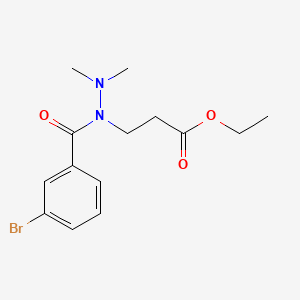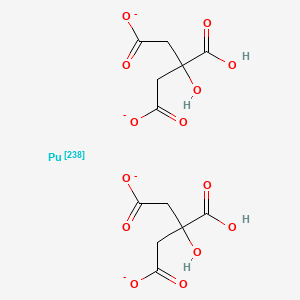
Plutonium-238 citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plutonium-238 citrate is a compound formed by the combination of plutonium-238, a radioactive isotope of plutonium, and citric acid. Plutonium-238 is known for its use in radioisotope thermoelectric generators, which provide power for space missions. The citrate form is used to facilitate the handling and application of plutonium-238 in various scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Plutonium-238 citrate can be synthesized by reacting plutonium-238 oxide with citric acid in an aqueous solution. The reaction typically involves dissolving plutonium-238 oxide in a dilute solution of citric acid, followed by heating to ensure complete dissolution and reaction. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
Industrial production of plutonium-238 involves the irradiation of neptunium-237 targets in a nuclear reactor. The irradiated targets are then processed to separate plutonium-238 from other isotopes and impurities. The purified plutonium-238 is then reacted with citric acid to form this compound, which can be used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Plutonium-238 citrate undergoes several types of chemical reactions, including:
Oxidation: Plutonium-238 can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: Plutonium-238 can be reduced to lower oxidation states using reducing agents.
Complexation: Plutonium-238 forms complexes with various ligands, including citrate ions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Complexing Agents: Citric acid, ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Higher oxidation state plutonium compounds.
Reduction: Lower oxidation state plutonium compounds.
Complexation: Plutonium-citrate complexes.
Aplicaciones Científicas De Investigación
Plutonium-238 citrate has several scientific research applications, including:
Chemistry: Used as a tracer in radiochemical studies to understand the behavior of plutonium in various chemical processes.
Biology: Employed in studies to investigate the biological effects of alpha radiation on living organisms.
Medicine: Utilized in targeted alpha therapy for cancer treatment, where its alpha-emitting properties are used to destroy cancer cells.
Industry: Applied in the development of radioisotope thermoelectric generators for space missions, providing a reliable power source for spacecraft.
Mecanismo De Acción
The mechanism of action of plutonium-238 citrate involves the emission of alpha particles during the radioactive decay of plutonium-238. These alpha particles interact with surrounding materials, causing ionization and the release of energy. In biological systems, the alpha particles can cause damage to cellular structures, leading to cell death. This property is harnessed in targeted alpha therapy for cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Plutonium-239 citrate: Another isotope of plutonium used in nuclear reactors and weapons.
Americium-241 citrate: Used in smoke detectors and industrial gauges.
Curium-244 citrate: Employed in alpha spectroscopy and as a heat source in radioisotope thermoelectric generators.
Uniqueness
Plutonium-238 citrate is unique due to its high alpha-emitting properties and relatively long half-life of 87.7 years. This makes it particularly suitable for long-term applications, such as powering spacecraft on extended missions. Its ability to form stable complexes with citrate ions also facilitates its use in various scientific and industrial applications.
Propiedades
Número CAS |
59640-34-5 |
|---|---|
Fórmula molecular |
C12H12O14Pu-4 |
Peso molecular |
618.26 g/mol |
Nombre IUPAC |
3-carboxy-3-hydroxypentanedioate;plutonium-238 |
InChI |
InChI=1S/2C6H8O7.Pu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-4/i;;1-6 |
Clave InChI |
VMCPNGDDOMAWHB-HESNBERBSA-J |
SMILES isomérico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[238Pu] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


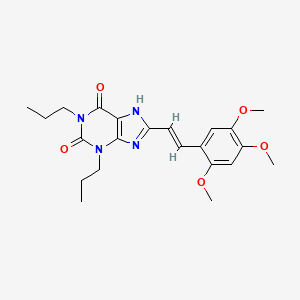
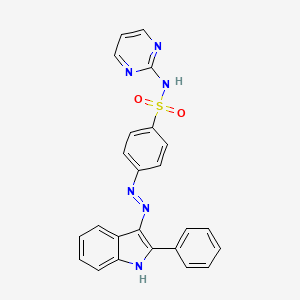
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
